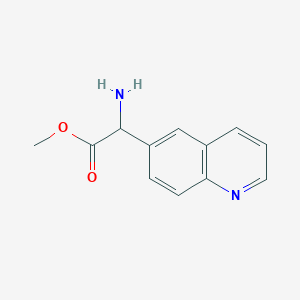
Methyl 2-amino-2-(quinolin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(quinolin-6-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to an amino acid ester, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate typically involves the reaction of quinoline derivatives with amino acid esters. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach involves the use of Grignard reagents to introduce the quinoline moiety into the amino acid ester framework .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or copper are commonly used to facilitate the coupling reactions, and solvents like dichloromethane or tetrahydrofuran are employed to dissolve the reactants .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(quinolin-6-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Methyl 2-amino-2-(quinolin-6-yl)acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(quinolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects . The amino acid ester moiety enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced reactivity.
Tetrahydroquinoline: Reduced derivatives with different pharmacological properties.
Uniqueness
Methyl 2-amino-2-(quinolin-6-yl)acetate is unique due to its combination of a quinoline ring and an amino acid ester. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that simpler quinoline derivatives cannot . Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-2-quinolin-6-ylacetate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11(13)9-4-5-10-8(7-9)3-2-6-14-10/h2-7,11H,13H2,1H3 |
InChI Key |
SZWPZBZEZFLMGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
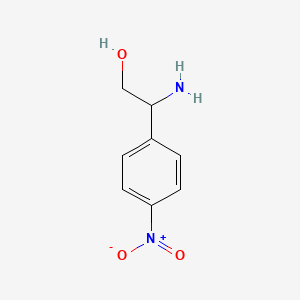

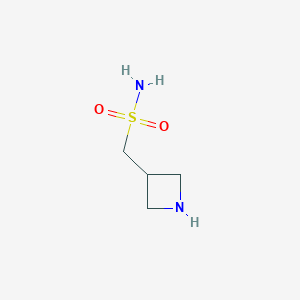
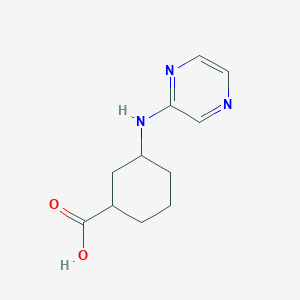
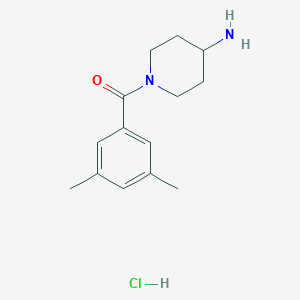

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)



![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
